molecular formula C20H17ClFN3OS B2373679 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-38-6

4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2373679
CAS RN: 900000-38-6
M. Wt: 401.88
InChI Key: RVUPWXZICJEAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H17ClFN3OS and its molecular weight is 401.88. The purity is usually 95%.
BenchChem offers high-quality 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Novel fluoro-substituted compounds, including those similar to the queried chemical, have shown potential as anti-lung cancer agents. Compounds with fluoro and pyrimidine derivatives exhibit anticancer activity at low concentrations, comparable to certain reference drugs (Hammam et al., 2005).
  • Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, related to the queried chemical, demonstrated potent anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines. Some compounds exhibited cytotoxicity with IC50 values less than 10 μM, suggesting significant potential in cancer treatment (Hosamani et al., 2015).

Antimicrobial and Antifungal Activities

  • Benzothiazole pyrimidine derivatives, which are structurally similar, exhibited significant in vitro antibacterial and antifungal activities. These compounds were more effective than standard drugs against certain bacteria and fungi (Maddila et al., 2016).
  • New thieno[2,3-d]Pyrimidin-4(3H)-one derivatives displayed high antifungal activity against Candida fungus species, surpassing the effectiveness of fluconazole. These compounds also showed better antibacterial activity compared to other derivatives (Kahveci et al., 2020).

Antimalarial Agents

  • Novel pyrido[1,2-a]pyrimidin-4-ones, including those structurally related to the queried compound, showed moderate antimalarial activity. These compounds were effective against the chloroquine-sensitive Pf 3D7 strain of malaria (Mane et al., 2014).

Anti-Inflammatory and Antinociceptive Activities

  • Thiazolo [3,2-a] pyrimidine derivatives, related to the queried compound, demonstrated significant anti-inflammatory and antinociceptive activities. These compounds also exhibited lower ulcerogenic activity and higher ALD50 values, indicating their potential therapeutic benefits (Alam et al., 2010).

Synthesis and Biological Evaluation

  • Synthesis processes for compounds with structural similarities have been explored, providing insights into potential methods for producing the queried compound. These synthesis techniques are crucial for developing pharmaceutical agents with specific biological activities (Butters et al., 2001).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS/c21-16-7-4-8-17(22)15(16)12-27-19-14-6-3-9-18(14)25(20(26)24-19)11-13-5-1-2-10-23-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUPWXZICJEAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.